molecular formula C12H12F3NO B6275920 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2763778-95-4

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No. B6275920
CAS RN: 2763778-95-4
M. Wt: 243.2
InChI Key:
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Description

1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine (TFOA) is a chemical compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a synthetic intermediate for the production of more complex chemicals and as a starting material for the synthesis of various compounds.

Scientific Research Applications

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has been used as a synthetic intermediate in the production of a variety of compounds, such as pharmaceuticals, agrochemicals, and natural products. It has also been used as a starting material for the synthesis of various compounds, such as amino acids, peptides, and carbohydrates. Additionally, 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.

Mechanism of Action

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a nucleophilic compound that is capable of forming strong bonds with electrophilic centers. It is believed that the nucleophilic addition of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine to an electrophilic center is the mechanism by which it is able to form covalent bonds with other molecules. The formation of a covalent bond between 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine and an electrophilic center is believed to be the result of the nucleophilic attack of the lone pair of electrons on the electrophilic center.
Biochemical and Physiological Effects
1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the body, which can have various effects, such as increased alertness, increased cognitive function, and increased muscle strength. Additionally, 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine has been shown to have anti-inflammatory and anti-angiogenic effects, which can be beneficial in treating various diseases.

Advantages and Limitations for Lab Experiments

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a versatile molecule that can be used in a variety of laboratory experiments. One of the major advantages of using 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine in laboratory experiments is that it is relatively easy to synthesize. Additionally, 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a relatively stable molecule, which makes it ideal for use in long-term experiments. However, 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a relatively toxic compound and should be used with caution in laboratory experiments. Additionally, 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is a relatively expensive compound and should be used sparingly.

Future Directions

The potential future applications of 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine are vast. It could be used in the development of new pharmaceuticals, agrochemicals, and natural products. Additionally, it could be used in the synthesis of new heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Additionally, it could be used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, it could be used in the development of new materials, such as polymers, nanomaterials, and biomaterials.

Synthesis Methods

1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine is synthesized through a nucleophilic addition reaction of 3-trifluoromethyl-1-iodo-2-propanol with 2-aminobicyclo[2.1.1]hexan-4-one. The reaction is carried out in the presence of anhydrous potassium carbonate and a catalytic amount of palladium acetate. The reaction is carried out in an inert atmosphere of nitrogen, and the reaction mixture is heated to 80 °C for 8-10 hours. The desired product is then isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine involves the reaction of 3,4,5-trifluorophenylacetonitrile with 2-methyl-2-butanol to form 3,4,5-trifluorophenyl-2-methyl-2-butylamine. This intermediate is then reacted with 2,3-epoxy-1-propanol to form the target compound.", "Starting Materials": [ "3,4,5-trifluorophenylacetonitrile", "2-methyl-2-butanol", "2,3-epoxy-1-propanol" ], "Reaction": [ "Step 1: React 3,4,5-trifluorophenylacetonitrile with 2-methyl-2-butanol in the presence of a base such as sodium hydride or potassium tert-butoxide to form 3,4,5-trifluorophenyl-2-methyl-2-butylamine.", "Step 2: React 3,4,5-trifluorophenyl-2-methyl-2-butylamine with 2,3-epoxy-1-propanol in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-amine." ] }

CAS RN

2763778-95-4

Molecular Formula

C12H12F3NO

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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